molecular formula C21H21N5O4 B11005969 3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B11005969
M. Wt: 407.4 g/mol
InChI Key: ZYCXYVKTOFMMFW-UHFFFAOYSA-N
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Description

    Molecular Formula: CHNOS

    CAS Number: 306757-12-0

    Molecular Weight: 489.557 g/mol

This compound belongs to the class of tetrahydroisoquinoline derivatives . Now, let’s explore its preparation methods and more!

Preparation Methods

a. Synthetic Routes: The synthesis of this compound involves a one-pot reductive cyclization . Here’s how it’s done:

b. Industrial Production: Unfortunately, detailed industrial production methods are scarce due to the compound’s rarity. Researchers often access it from specialized chemical collections.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: The carbonyl group can be reduced to form a secondary alcohol.

    Substitution: Substituents on the phenyl rings can be modified.

Common reagents include reducing agents (like sodium dithionite) and various catalysts.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity.

    Medicine: Its pharmacological properties are under exploration.

    Industry: Limited applications due to its rarity.

Mechanism of Action

The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways. Further research is needed.

Comparison with Similar Compounds

While this compound is unique, it shares structural features with other tetrahydroisoquinolines. Notable similar compounds include (R,S)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol .

Properties

Molecular Formula

C21H21N5O4

Molecular Weight

407.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-(1H-1,2,4-triazol-5-yl)-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C21H21N5O4/c1-26-18(12-8-9-15(29-2)16(10-12)30-3)17(19(27)24-21-22-11-23-25-21)13-6-4-5-7-14(13)20(26)28/h4-11,17-18H,1-3H3,(H2,22,23,24,25,27)

InChI Key

ZYCXYVKTOFMMFW-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=NC=NN3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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